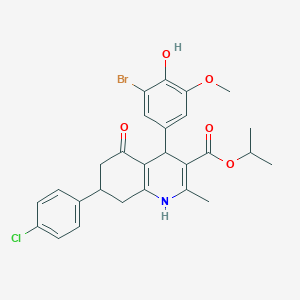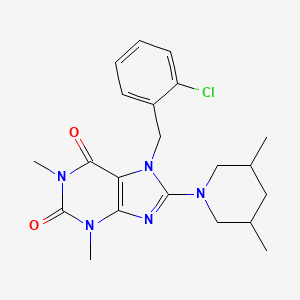![molecular formula C43H40N2O3 B11681724 1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B11681724.png)
1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The key steps include the formation of the tetrahydroquinoline ring system, followed by the introduction of the pyrrolidine-2,5-dione moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the cyclization and condensation processes.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE
- 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-3,4-DIHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE
Comparison: Compared to these similar compounds, 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE is unique due to the presence of the triphenylmethyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C43H40N2O3 |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-6-trityl-3H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C43H40N2O3/c1-41(2)30-42(3,31-16-8-4-9-17-31)36-28-35(24-25-37(36)45(41)40(48)29-44-38(46)26-27-39(44)47)43(32-18-10-5-11-19-32,33-20-12-6-13-21-33)34-22-14-7-15-23-34/h4-25,28H,26-27,29-30H2,1-3H3 |
InChI Key |
GOAHVZVLQYAQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C(=O)CN3C(=O)CCC3=O)C=CC(=C2)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3'-(4-methoxyphenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11681641.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B11681642.png)
![3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11681645.png)
![(5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681649.png)
![3,4-dimethoxy-N'-[(3E)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11681650.png)
![(5E)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681652.png)
![(5Z)-5-[4-(2-bromoethoxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681659.png)
![2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11681673.png)
![4-[(2,6-dibromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11681687.png)

![methyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11681714.png)


![(5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681725.png)
